(2-methyl-3,4-dihydro-1H-isoquinolin-7-yl) benzoate
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Overview
Description
(2-methyl-3,4-dihydro-1H-isoquinolin-7-yl) benzoate is a chemical compound belonging to the class of tetrahydroisoquinolines. These compounds are characterized by a partially hydrogenated isoquinoline ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-methyl-3,4-dihydro-1H-isoquinolin-7-yl) benzoate typically involves the hydrogenation of isoquinoline derivatives. The process often requires specific catalysts and controlled reaction conditions to achieve the desired product. Common reagents used in the synthesis include hydrogen gas and palladium on carbon (Pd/C) as a catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation reactors where isoquinoline derivatives are subjected to hydrogenation under high pressure and temperature. The use of continuous flow reactors can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
(2-methyl-3,4-dihydro-1H-isoquinolin-7-yl) benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Further reduction can lead to fully hydrogenated isoquinoline derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Fully hydrogenated isoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, (2-methyl-3,4-dihydro-1H-isoquinolin-7-yl) benzoate is used as a precursor for the synthesis of more complex organic molecules.
Biology
The compound has been studied for its potential biological activities, including its role as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in metabolic pathways, making it a candidate for drug development .
Medicine
In medicine, this compound is being explored for its potential therapeutic effects. Its ability to interact with specific molecular targets makes it a potential candidate for the treatment of various diseases .
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of (2-methyl-3,4-dihydro-1H-isoquinolin-7-yl) benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to the modulation of metabolic pathways and physiological processes .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-4,6,7-trihydroxy-1,2,3,4-tetrahydroisoquinoline: Another tetrahydroisoquinoline derivative with similar structural properties.
(S)-Reticuline: A related compound with a similar isoquinoline core structure.
Uniqueness
(2-methyl-3,4-dihydro-1H-isoquinolin-7-yl) benzoate is unique due to its specific substitution pattern and the presence of a benzoate group. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
109471-58-1 |
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Molecular Formula |
C17H17NO2 |
Molecular Weight |
267.328 |
IUPAC Name |
(2-methyl-3,4-dihydro-1H-isoquinolin-7-yl) benzoate |
InChI |
InChI=1S/C17H17NO2/c1-18-10-9-13-7-8-16(11-15(13)12-18)20-17(19)14-5-3-2-4-6-14/h2-8,11H,9-10,12H2,1H3 |
InChI Key |
DBTCJLIBCBSKFW-UHFFFAOYSA-N |
SMILES |
CN1CCC2=C(C1)C=C(C=C2)OC(=O)C3=CC=CC=C3 |
Synonyms |
7-Isoquinolinol, 1,2,3,4-tetrahydro-2-methyl-, benzoate (6CI) |
Origin of Product |
United States |
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